An In-depth Technical Guide to the Physicochemical Properties of 4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide
An In-depth Technical Guide to the Physicochemical Properties of 4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of the compound 4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide. While specific experimental data for this molecule is not extensively available in public literature, this document, authored from the perspective of a Senior Application Scientist, outlines the critical parameters for its characterization. It details the established methodologies for determining its structural, physical, and chemical properties, drawing upon data from closely related analogues to provide context and expected outcomes. This guide serves as a foundational resource for researchers and drug development professionals, enabling a thorough understanding and further investigation of this compound of interest.
Introduction
4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide belongs to the class of benzamides and sulfonamides, two functional groups of significant interest in medicinal chemistry due to their prevalence in a wide array of therapeutic agents. The unique combination of a benzamide and a dimethylsulfamoyl group suggests potential for diverse biological activities. A comprehensive understanding of the physicochemical properties of this molecule is paramount for any drug discovery and development endeavor, as these properties govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its formulation and manufacturing feasibility.
This guide will delve into the key physicochemical attributes of 4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide, providing both theoretical context and practical experimental protocols for their determination.
Chemical Identity and Structure
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IUPAC Name: 4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide
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Molecular Formula: C₁₆H₁₈N₂O₃S
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Molecular Weight: 318.39 g/mol
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Chemical Structure:
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Structural Analysis
While a crystal structure for the specific title compound is not publicly available, valuable insights can be gleaned from the crystallographic data of the closely related N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}benzamide[1]. The analysis of this analogue reveals key structural features that are anticipated to be conserved.
The molecule is expected to adopt a non-planar conformation. The dihedral angle between the two aromatic rings is a critical parameter influencing the molecule's overall shape and its ability to interact with biological targets[2]. In the related structure, this angle is approximately 70-74 degrees[2]. The amide linkage is expected to be in a trans conformation, which is the more stable arrangement[2].
Intermolecular interactions, such as hydrogen bonds, play a crucial role in the solid-state packing and can influence properties like melting point and solubility. In similar structures, N-H---O hydrogen bonds between the amide groups of adjacent molecules are observed, forming chains or more complex networks[1][2].
Synthesis and Characterization
The synthesis of 4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide can be achieved through standard amidation reactions. A plausible synthetic route is outlined below.
Synthetic Protocol
A common method for the synthesis of N-arylbenzamides involves the reaction of a substituted benzoic acid or its activated derivative with an appropriate aniline.
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Caption: Synthetic workflow for 4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide.
Step-by-Step Methodology:
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Activation of the Carboxylic Acid: 4-(dimethylsulfamoyl)benzoic acid is converted to its more reactive acid chloride. This is typically achieved by refluxing with thionyl chloride or oxalyl chloride in an inert solvent.
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Amide Bond Formation: The resulting 4-(dimethylsulfamoyl)benzoyl chloride is then reacted with 3-methylaniline in the presence of a base, such as triethylamine or pyridine, to neutralize the HCl byproduct. The reaction is usually carried out in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM).
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Work-up and Purification: Upon completion, the reaction mixture is typically washed with dilute acid and brine. The organic layer is dried and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography[3][4].
Spectroscopic Characterization
The identity and purity of the synthesized compound should be confirmed using a suite of spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, the methyl group protons, and the N-methyl protons of the sulfamoyl group. The amide N-H proton will likely appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the amide, the aromatic carbons, and the methyl carbons.
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Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1650 cm⁻¹), and the S=O stretches of the sulfonamide group (around 1350 and 1160 cm⁻¹).
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Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.
Physicochemical Properties
Physical State and Appearance
Based on related compounds, 4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide is expected to be a solid at room temperature, likely appearing as a white or off-white crystalline powder.
Melting Point
The melting point is a crucial indicator of purity. For N-arylbenzamides, melting points can vary significantly based on substitution patterns and intermolecular forces. For example, N-(3-methylphenyl)benzamide has a melting point of 125 °C[5].
Experimental Protocol for Melting Point Determination:
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Caption: Workflow for determining the melting point of a solid compound.
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A small amount of the finely powdered compound is packed into a capillary tube.
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The capillary tube is placed in a calibrated melting point apparatus.
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The sample is heated slowly, and the temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting point range. A sharp melting point range is indicative of high purity.
Solubility
Solubility is a critical determinant of a drug's bioavailability. The presence of both hydrophobic (aromatic rings, methyl groups) and hydrophilic (amide, sulfamoyl) moieties suggests that the solubility of this compound will be highly dependent on the solvent.
Qualitative Solubility Profile:
| Solvent Class | Predicted Solubility | Rationale |
| Non-polar (e.g., Hexane) | Low | Dominated by polar functional groups. |
| Polar Aprotic (e.g., DMSO, DMF) | High | Good hydrogen bond acceptors. |
| Polar Protic (e.g., Ethanol, Methanol) | Moderate to High | Capable of hydrogen bonding. |
| Aqueous (e.g., Water) | Low | The large hydrophobic backbone is expected to limit aqueous solubility. |
Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method):
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An excess of the solid compound is added to a known volume of the solvent in a sealed vial.
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The vial is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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The suspension is filtered or centrifuged to separate the undissolved solid.
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The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
Lipophilicity (logP)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall ADMET properties. A positive logP value indicates a preference for the lipid phase. For similar structures, calculated logP values are in the range of 3-4[6].
Experimental Protocol for logP Determination (Shake-Flask Method):
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A solution of the compound in either water or octanol is prepared.
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This solution is mixed with an equal volume of the other immiscible solvent in a separatory funnel.
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The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.
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After the layers have separated, the concentration of the compound in each layer is measured, typically by HPLC or UV-Vis spectroscopy.
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The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Acidity (pKa)
The pKa value indicates the strength of an acid. The most acidic proton in 4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide is expected to be the amide N-H proton. The pKa of the amide proton in benzamides is typically in the range of 14-18 in aqueous solution, making it a very weak acid. The sulfonamide group can also have an acidic proton if it is not fully substituted, but in this case, it is a dimethylsulfamoyl group. Computational methods can provide estimations of pKa values[7][8].
Experimental Protocol for pKa Determination (Potentiometric Titration):
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A solution of the compound in a suitable solvent (often a water-cosolvent mixture) is prepared.
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The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
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The pH of the solution is monitored throughout the titration using a calibrated pH meter.
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The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.
Conclusion
This technical guide has provided a comprehensive framework for understanding and characterizing the physicochemical properties of 4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide. While specific experimental data for this compound remains to be published, the detailed protocols and contextual information based on analogous structures offer a robust starting point for any research or development program. The synthesis is achievable through standard organic chemistry techniques, and a full suite of analytical methods is available for its characterization. The determination of its melting point, solubility, logP, and pKa, as outlined in this guide, will provide the critical data necessary to evaluate its potential as a drug candidate and to guide its further development.
References
- Cao, Y., & Ghadiri, M. (Year). Schematic of the synthesis of N‐(3‐amino‐4‐methylphenyl)benzamide under continuous flow conditions.
- Lahtinen, M., Damodara, J., Upadhyaya, P., Nonappa, & Kolehmainen, E. (2011). N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2629.
- Gowda, B. T., et al. (2009). N-(3-Methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o2247.
-
Cheméo. (n.d.). Chemical Properties of Benzamide, N-(3-methylphenyl)-4-fluoro-. Retrieved February 23, 2026, from [Link]
- Hilaris Publisher. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Journal of Medicinal Chemistry.
- Gowda, B. T., et al. (2008). 3-Methyl-N-phenylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o770.
- ResearchGate. (2025). N-(3-Methylphenyl)benzamide.
- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Deriv
- PubChem. (n.d.). N-(4-methylphenyl)-4-[({[3-(trifluoromethyl)phenyl]sulfonyl}amino)methyl]benzamide.
- Sethi, R., et al. (2016). Synthesis, Characterization, Molecular Docking Studies and Antimicrobial Evaluation of N-Benzimidazol-1-Yl-Methyl-Benzamide Derivatives.
-
PrepChem. (n.d.). Preparation of N-(4-methylphenyl)benzamide. Retrieved February 23, 2026, from [Link]
- PubChem. (n.d.). 3-amino-N-(4-methylphenyl)benzamide.
- PubChem. (n.d.). 4-(3-Methylphenyl)benzamide.
-
PubChem. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]
- Caine, B. A., Bronzato, M., & Popelier, P. L. A. (2021). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 12(3), 1055-1065.
- Sigma-Aldrich. (n.d.). n-((benzoylamino)(4-(dimethylamino)phenyl)methyl)benzamide.
- BindingDB. (n.d.). BDBM411147 3-Dimethylsulfamoyl-N-[4-(4-fluoro-2-methoxy-phenyl).
- Molbase. (n.d.). N-(4-HYDROXYPHENYL)-N-METHYLBENZENESULFONAMIDE.
- PubChem. (n.d.). 4-((4-Methyl-1-piperazinyl)methyl)-N-(3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)-benzamide.
- MDPI. (2025). Calculations of pKa Values for a Series of Fluorescent Nucleobase Analogues. Molecules.
- ChemSpider. (n.d.). Searching. Royal Society of Chemistry.
- Egbujor, M. C., Okoro, U. C., Okafor, S. N., & Nwankwo, N. E. (2019). Synthesis, Characterization, and in silico Studies of Novel Alkanoylated 4-Methylphenyl sulphonamoyl Carboxylic Acids as Potential Antimicrobial and Antioxidant Agents. International Journal of Pharmaceutical and Phytopharmacological Research, 9(3), 89-97.
- Laasonen, K. (2022). How to Predict the pKa of Any Compound in Any Solvent.
- University of Wisconsin-Madison. (n.d.). Bordwell pKa Table. Department of Chemistry.
- MDPI. (2025). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. Molecules.
- ChemRxiv. (2025). Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity.
- BindingDB. (n.d.). BDBM8503.
- ChemDiv. (n.d.). Compound N-(4-methylphenyl)-3-[(4-methylphenyl)sulfamoyl]benzamide.
- ChemDiv. (n.d.). Compound 3-[(4-methylphenyl)sulfamoyl]-N-phenylbenzamide.
- EMBL-EBI. (n.d.). 3-(dimethylamino)-N-[3-[[(4-hydroxyphenyl)-oxomethyl]amino]-4-methylphenyl]benzamide (CHEBI:95033).
-
Stenutz. (n.d.). N-(3-methylphenyl)benzamide. Retrieved February 23, 2026, from [Link]
- IUPAC-NIST Solubility Data Series. (n.d.).
- CMNPD. (n.d.). Compound Report Card.
- Royal Society of Chemistry. (n.d.).
- Kawasaki, N., et al. (2023). Synthesis of N-methylol polyamide 4: characterization, properties, and biodegradability. Polymer Journal, 55(12), 1435-1444.
- MalariaWorld. (2025). Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity.
- RCSB PDB. (2020). 6TCA: Phosphorylated p38 and MAPKAPK2 complex with inhibitor. and MAPKAPK2 complex with inhibitor*.
Sources
- 1. N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(3-Methylphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. N-(3-methylphenyl)benzamide [stenutz.eu]
- 6. Benzamide, N-(3-methylphenyl)-4-fluoro- - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. Calculations of pKa Values for a Series of Fluorescent Nucleobase Analogues [mdpi.com]
- 8. acris.aalto.fi [acris.aalto.fi]
